molecular formula C10H13NO4S B13419714 Tosylsarcosine-d3

Tosylsarcosine-d3

Cat. No.: B13419714
M. Wt: 246.30 g/mol
InChI Key: XRAFYUFZCCCVEY-BMSJAHLVSA-N
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Description

Tosylsarcosine-d3 is a deuterated derivative of tosylsarcosine, where three hydrogen atoms in the sarcosine methyl group are replaced by deuterium (D). This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as a stable isotopic tracer, enabling precise tracking of metabolic pathways or reaction mechanisms. This compound retains the tosyl (p-toluenesulfonyl) protective group, which stabilizes the amino acid during synthetic processes, particularly in peptide synthesis . While specific data on this compound are scarce in publicly available literature, its non-deuterated analog, tosylsarcosine, is well-documented for applications in organic chemistry and biochemistry.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

246.30 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3

InChI Key

XRAFYUFZCCCVEY-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

Tosylsarcosine-d3 undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of sarcosine, which can be extrapolated to its deuterated form, Tosylsarcosine-d3. Research indicates that sarcosine exhibits protective effects against neurotoxicity induced by aluminum, a common model for Alzheimer’s disease. In vitro studies demonstrated that sarcosine increased cell viability in differentiated SHSY-5Y cells exposed to aluminum chloride, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Table 1: Neuroprotective Effects of Sarcosine in Experimental Models

StudyModelTreatmentObservations
Rat model of Alzheimer’sSarcosine (3.6 mg/kg) + AlCl3Increased cell viability; reduced neurofibrillary tangles
NIH 3T3 fibroblastsSarcosine treatmentStimulation of macroautophagy; activation of autophagy signaling pathways

The findings suggest that this compound may serve as a valuable tool in developing therapies for conditions like Alzheimer’s disease by enhancing cellular resilience against oxidative stress and promoting autophagy.

Biochemical Marker for Aging

Emerging research indicates that sarcosine levels can serve as biomarkers for aging and dietary restrictions. Studies have shown that sarcosine modulates metabolic processes associated with aging, potentially offering insights into age-related diseases . The deuterated form, this compound, could enhance the sensitivity of these measurements due to its distinct isotopic signature.

Table 3: Role of Sarcosine as a Biomarker

AspectFindings
Aging ModulationElevated sarcosine levels correlate with improved metabolic profiles in aged rodents .
Dietary InfluenceDietary restrictions significantly alter sarcosine levels, indicating its role in metabolic health .

This application underscores the importance of this compound not only as a therapeutic agent but also as a research tool in aging studies.

Mechanism of Action

The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tosylsarcosine-d3 belongs to a class of deuterated amino acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Purity Melting Point (°C) Key Applications
This compound Not Available C10H10D3NO4S ~229.3 (estimated) ≥99 atom% D Not Reported Isotopic tracing, peptide synthesis
Sarcosine-d3 118685-91-9 CD3NHCH2CO2H 92.11 99 atom% D 208–212 MS/NMR studies, metabolic labeling
Tosylsarcosine 15018-49-2 C10H13NO4S 243.28 N/A 124–126 Protecting group in synthesis
Tofenamic Acid 13710-19-5 C16H14ClNO2 287.74 N/A 210–212 Anti-inflammatory drug

Key Observations:

Deuterium Substitution : this compound and Sarcosine-d3 share 99 atom% deuterium in the methyl group, enhancing their utility in isotopic labeling. However, this compound’s tosyl group increases molecular weight by ~137 g/mol compared to Sarcosine-d3, altering solubility and reactivity .

Functional Groups: Unlike non-deuterated Tosylsarcosine, this compound’s deuterated methyl group minimizes metabolic interference in tracer studies. The tosyl group differentiates it from Sarcosine-d3, enabling selective deprotection in synthetic workflows.

Thermal Stability : Sarcosine-d3 exhibits a higher melting point (208–212°C) than Tosylsarcosine (124–126°C), suggesting deuterium substitution may enhance crystalline stability. Data for this compound remain unreported.

Research Findings and Limitations

  • Synthetic Utility : this compound’s tosyl group allows for orthogonal protection strategies in multi-step syntheses, a feature absent in Sarcosine-d3 .
  • Analytical Challenges : The lack of reported CAS numbers or melting points for this compound highlights gaps in published data, necessitating further characterization.
  • Regulatory Considerations : Compounds like this compound may require precise CAS number matching in regulatory filings, as emphasized in toxic chemical reporting guidelines .

Biological Activity

Tosylsarcosine-d3 is a deuterated derivative of tosylsarcosine, an amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to sarcosine, which is an amino acid derivative. The deuterated form (d3) indicates that three hydrogen atoms are replaced by deuterium, enhancing the compound's stability and allowing for more precise tracking in biological studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Tosylsarcosine derivatives are known to inhibit serine proteases and other enzymes, which can affect various physiological processes including inflammation and cell signaling.
  • Modulation of Immune Responses : Similar compounds have demonstrated potential in modulating immune responses, possibly through interactions with immune cell receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases
Immune ModulationAlters cytokine production
Antimicrobial EffectsExhibits activity against certain pathogens

Case Study 1: Immune Response Modulation

A study published in Frontiers in Immunology examined the effects of vitamin D3 and its derivatives on immune modulation. While not directly involving this compound, the findings suggest that compounds with similar structures can significantly influence immune pathways, potentially providing insights into how this compound might operate within the immune system .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the inhibition of serine proteases by various tosyl derivatives. The results indicated that these compounds could effectively reduce enzymatic activity linked to inflammatory responses, suggesting a therapeutic potential for conditions characterized by excessive inflammation .

Research Findings

Recent studies have highlighted the importance of understanding the biological activities of compounds like this compound. For instance:

  • A detailed analysis demonstrated that deuterated compounds often show enhanced metabolic stability, which can lead to prolonged biological effects compared to their non-deuterated counterparts.
  • The modulation of immune responses by related compounds indicates potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

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